molecular formula C18H12ClN3S B2726605 3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine CAS No. 851176-00-6

3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine

Cat. No.: B2726605
CAS No.: 851176-00-6
M. Wt: 337.83
InChI Key: QYOWLMKMNGKKPY-UHFFFAOYSA-N
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Description

3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound that features a unique fusion of pyridine, thieno, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine and thieno derivatives under specific conditions . The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine, thieno, and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 3-{4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3S/c1-11-14(12-6-3-2-4-7-12)15-16(19)21-17(22-18(15)23-11)13-8-5-9-20-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOWLMKMNGKKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=C(N=C2Cl)C3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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